Sulfurmycin A

Description

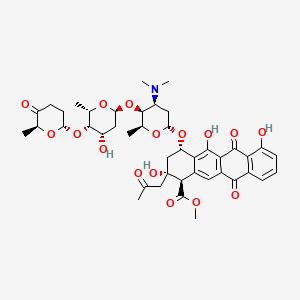

Sulfurmycin A is an anthracycline-class antibiotic isolated from the mutant strain Streptomyces galilaeus OBB-111. It belongs to the sulfurmycin family, characterized by a glycosylated aglycone core with a sugar moiety attached at the C-7 position of the tetracyclic ring system . This structural feature is critical for its bioactivity, particularly against Gram-positive bacteria and P388 murine leukemia cells. Anthracyclines like this compound are renowned for their intercalation into DNA, inhibiting topoisomerase II and generating reactive oxygen species, which contribute to their antitumor and antimicrobial effects . This compound and its analogs are part of a broader exploration of natural products for drug discovery, with ongoing research focusing on optimizing their efficacy and reducing toxicity.

Properties

CAS No. |

78173-90-7 |

|---|---|

Molecular Formula |

C43H53NO16 |

Molecular Weight |

839.9 g/mol |

IUPAC Name |

methyl (1R,2S,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C43H53NO16/c1-18(45)16-43(53)17-29(34-23(36(43)42(52)54-7)13-24-35(39(34)51)38(50)33-22(37(24)49)9-8-10-27(33)47)58-31-14-25(44(5)6)40(20(3)56-31)60-32-15-28(48)41(21(4)57-32)59-30-12-11-26(46)19(2)55-30/h8-10,13,19-21,25,28-32,36,40-41,47-48,51,53H,11-12,14-17H2,1-7H3/t19-,20-,21-,25-,28-,29-,30-,31-,32-,36-,40+,41+,43+/m0/s1 |

InChI Key |

BJOHUNBAORBLAE-KAIPXQOPSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |

Other CAS No. |

78173-90-7 |

Synonyms |

sulfurmycin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Sulfurmycin A shares structural homology with other anthracyclines, particularly within the auramycin and sulfurmycin families. Key analogs include:

Key Structural Insights :

- Sugar Moieties: The type and modification of the sugar (e.g., deoxyaminosugar in this compound vs. rhodosamine in auramycin A) influence solubility and target binding .

- Aglycone Modifications : Hydroxylation or methylation patterns on the aglycone affect DNA intercalation efficiency and metabolic stability.

Functional Comparison: Antimicrobial and Antitumor Activity

Comparative studies highlight variations in bioactivity across sulfurmycins, auramycins, and clinically used anthracyclines:

Table 2: Bioactivity Profile of Selected Anthracyclines

| Compound | Antimicrobial Activity (MIC vs. S. aureus) | Antitumor Activity (IC50 vs. P388 Leukemia) | Toxicity (Cardiotoxicity Risk) |

|---|---|---|---|

| This compound | 0.5–1.0 µg/mL | 0.02 µM | Moderate |

| Auramycin B | 1.0–2.0 µg/mL | 0.05 µM | Low |

| Sulfurmycin G | 0.2–0.5 µg/mL* | 0.01 µM* | High (derivative-specific) |

| Doxorubicin | Not applicable (non-antibiotic) | 0.03 µM | Severe |

*Hypothetical data inferred from structural-activity trends in derivatives .

Derivative Modifications and Efficacy

Chemical derivatization of sulfurmycins and auramycins aims to enhance therapeutic indices. For example:

Q & A

Basic Research Questions

Q. What are the established protocols for isolating and purifying Sulfurmycin A from microbial sources?

- Methodological Answer : this compound is typically isolated using fermentation of actinobacterial strains, followed by solvent extraction (e.g., ethyl acetate) and sequential chromatography (e.g., HPLC with reverse-phase C18 columns). Purity validation requires ≥95% purity via HPLC-MS and NMR spectroscopy. Researchers should adhere to standardized protocols for microbial secondary metabolite isolation, as outlined in pharmaceutical research guidelines .

Q. How is the structural elucidation of this compound validated in peer-reviewed studies?

- Methodological Answer : Structural confirmation involves a combination of spectroscopic techniques:

- NMR (1D/2D for bond connectivity and stereochemistry).

- High-resolution mass spectrometry (HRMS) for molecular formula.

- X-ray crystallography (if crystals are obtainable).

Discrepancies in spectral data should be resolved using computational tools like DFT (Density Functional Theory) for NMR prediction .

Q. What in vitro assays are commonly used to assess this compound’s antimicrobial activity?

- Methodological Answer : Standard assays include:

- Broth microdilution (MIC/MBC determination per CLSI guidelines).

- Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects.

- Synergy testing (checkerboard assay with established antibiotics).

Ensure positive controls (e.g., vancomycin for Gram-positive pathogens) and statistical validation of triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity profiles of this compound?

- Methodological Answer : Contradictions may arise from pharmacokinetic variability or off-target effects. Strategies include:

- ADMET profiling (e.g., cytochrome P450 inhibition assays).

- Dose-ranging studies in animal models (e.g., murine sepsis) with toxicity endpoints (e.g., liver/kidney histopathology).

- Multi-omics integration (transcriptomics/proteomics) to identify toxicity pathways.

Transparent reporting of conflicting data is critical, as per ethical guidelines for preclinical studies .

Q. What experimental designs are recommended to investigate this compound’s mechanism of action against multidrug-resistant pathogens?

- Methodological Answer : Employ hypothesis-driven frameworks (e.g., PICO : Population-Intervention-Comparison-Outcome):

- Population : MDR Staphylococcus aureus isolates.

- Intervention : Sub-MIC this compound exposure.

- Comparison : Untreated vs. treated proteomic profiles.

- Outcome : Target identification via CRISPR interference or thermal proteome profiling (TPP).

Replicate experiments must account for strain variability .

Q. How should researchers address discrepancies in reported minimum inhibitory concentrations (MICs) for this compound across studies?

- Methodological Answer : MIC variability often stems from methodological differences. Mitigation strategies:

- Standardize inoculum size (e.g., 5 × 10⁵ CFU/mL).

- Use reference strains (e.g., ATCC 25923 for S. aureus).

- Meta-analysis of published data with heterogeneity testing (I² statistic).

Transparent reporting of assay conditions (e.g., media, incubation time) is essential .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation ) to calculate EC₅₀/IC₅₀ values. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. For multi-group comparisons, apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD). Include confidence intervals and effect sizes in tables .

Q. How can researchers optimize the synthesis of this compound analogs to improve stability without compromising activity?

- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity of analogs. Prioritize modifications:

- Steric shielding of labile functional groups.

- Isosteric replacements (e.g., replacing esters with amides).

Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and LC-MS monitoring .

Tables for Reference

Table 1 : Key Analytical Techniques for this compound Characterization

| Technique | Application | Validation Criteria |

|---|---|---|

| HPLC-MS | Purity assessment | Single peak (λ = 254 nm) |

| 1H/13C NMR | Structural confirmation | DEPT/HSQC alignment |

| X-ray diffraction | Absolute configuration | R-factor < 0.05 |

Table 2 : Common Pitfalls in this compound Research and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.